molecular formula C107H165N35O34S2 B1591603 Atriopeptin III CAS No. 90817-13-3

Atriopeptin III

Cat. No.: B1591603
CAS No.: 90817-13-3
M. Wt: 2549.8 g/mol
InChI Key: AYCBRUDZNRVKGK-GWLSAQFNSA-N
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Description

Atriopeptin III, also known as this compound, is a useful research compound. Its molecular formula is C107H165N35O34S2 and its molecular weight is 2549.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Interaction with Lipids and Detergents

Atriopeptin III, known for its potent hypotensive properties, displays an interesting interaction with lipids and detergents. It has been observed that this compound has a significant affinity for anionic phospholipids like dimyristoylphosphatidylglycerol, leading to conformational changes indicative of increased beta-structure formation. This interaction plays a role in the biophysical properties of cellular membranes, influencing their transition and enthalpy behaviors (Epand & Stahl, 2009).

Blood Pressure Regulation

Studies have highlighted the involvement of atriopeptins, including this compound, in the regulation of blood pressure and volume homeostasis. This compound's effects on the cardiovascular system are significant, especially in the context of hypertension and volume overload conditions (Cole, 2004).

Myocardial Hypertrophy and Heart Failure Protection

This compound is part of a family of peptide hormones that exert cardioprotective effects. It works through intracellular cGMP and membrane guanylate cyclases, antagonizing myocardial actions of angiotensin and thus offering protection against cardiac hypertrophy and fibrosis (Forte, 2007).

Impact on Carotid Body Function

This compound has been found to influence the function of the carotid body, a key chemoreceptor in the body. It modulates chemoreceptor nerve activity, particularly in response to hypoxia, through mechanisms involving cyclic GMP and protein kinase G. This modulation affects the phosphorylation states of K(+) and Ca(2+) channel proteins in chemosensory type I cells (He, Dinger, & Fidone, 2000).

Involvement in Neuroendocrine Pathways

Research suggests that this compound may play a role in neuroendocrine signaling pathways. Its presence in various tissues and its interactions with specific receptors and enzymes indicate a broader physiological role beyond its cardiovascular effects, potentially influencing neurobehavioral functions (Yamanaka et al., 2008).

Mechanism of Action

Target of Action

Atriopeptin III, a 24-amino acid atrial peptide, primarily targets the guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) in the body . This receptor is involved in the regulatory actions of this compound and other natriuretic peptides .

Mode of Action

This compound interacts with its primary target, the GC-A/NPRA, by binding to its extracellular domain . This binding triggers a conformational change in the receptor, transmitting a signal to the intracellular guanylyl cyclase catalytic region of NPRA . This interaction leads to the production of the intracellular second messenger cyclic guanosine monophosphate (cGMP) .

Biochemical Pathways

The binding of this compound to the GC-A/NPRA activates the production of cGMP, which plays a crucial role in several biochemical pathways . These pathways are pivotal in the control of cardiovascular, endocrine, renal, and vascular homeostasis . The activation of these pathways by this compound leads to various physiological effects, including natriuresis (excretion of sodium in the urine), diuresis (increased urine production), vasorelaxation, antihypertrophic effects, antiproliferative effects, and anti-inflammatory effects .

Pharmacokinetics

This compound is rapidly cleared from the plasma, with the kidneys accounting for 59% of its elimination through degradation rather than excretion . This rapid clearance may contribute to the transient changes exerted by this compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, during atrial stretch, this compound is released into the circulation, where it binds to receptors in the renal glomeruli and papilla, resulting in profound natriuresis and diuresis . Furthermore, the effect of this compound on blood pressure is concentration-dependent, suggesting that its efficacy may be influenced by the concentration of the peptide in the plasma .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-64(30-31-76(109)148)92(163)138-71(47-144)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)96(167)139-73(49-146)98(169)133-67(37-57-21-14-11-15-22-57)95(166)130-62(24-17-33-118-106(113)114)91(162)136-70(104(175)176)38-58-26-28-59(147)29-27-58)50-177-178-51-75(140-99(170)72(48-145)137-87(158)60(108)46-143)101(172)132-66(36-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)93(164)142-85(54(6)9-2)103(174)135-69(40-83(155)156)97(168)131-63(94(165)141-84)25-18-34-119-107(115)116/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,166)(H,131,168)(H,132,172)(H,133,169)(H,134,171)(H,135,174)(H,136,162)(H,137,158)(H,138,163)(H,139,167)(H,140,170)(H,141,165)(H,142,164)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCBRUDZNRVKGK-GWLSAQFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H165N35O34S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2549.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90817-13-3, 97793-28-7
Record name Atrial natriuretic factor prohormone (103-126)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090817133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrial natriuretic factor prohormone (103-126)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097793287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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